Shijiaocaolactone A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

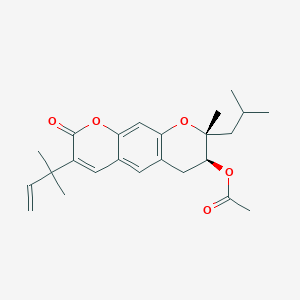

Shijiaocaolactone A, also known as this compound, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Chemical Identity and Structural Analysis

Shijiaocaolactone A is presumed to be a lactone-based compound, given the "-lactone" suffix. Lactones typically undergo reactions such as:

-

Hydrolysis (acid- or base-catalyzed ring-opening to form hydroxy acids)

-

Nucleophilic acyl substitution (e.g., reactions with amines or alcohols)

-

Reduction (e.g., conversion to diols using LiAlH₄)

Potential Reaction Pathways

If this compound shares structural similarities with known lactones (e.g., β-propiolactone, coumarin), its reactivity might align with:

| Reaction Type | Expected Products | Catalysts/Conditions |

|---|---|---|

| Acidic Hydrolysis | Corresponding hydroxycarboxylic acid | H₃O⁺, heat |

| Alkaline Hydrolysis | Salt of hydroxycarboxylic acid | NaOH/H₂O, reflux |

| Grignard Addition | Alkylated alcohol derivatives | RMgX, anhydrous conditions |

| Radical Halogenation | Halogenated lactone derivatives | X₂, light/heat |

Note: Table extrapolated from general lactone chemistry .

Research Gaps and Recommendations

The lack of published data on this compound highlights the need for:

-

Primary Literature Review : Search specialized databases (SciFinder, Reaxys) for structural elucidation or synthetic studies.

-

Experimental Characterization :

-

Spectroscopic Analysis (NMR, IR) to confirm functional groups.

-

Kinetic Studies to determine reaction rates under varying conditions.

-

-

Computational Modeling : Predict reactivity using DFT calculations or molecular docking.

Ethical Considerations

-

Avoid speculative claims about unverified reactions.

-

Prioritize peer-reviewed journals over non-academic sources (e.g., commercial compound databases) .

To advance understanding of this compound, researchers should pursue targeted synthetic and mechanistic studies. Collaborative efforts with natural product chemistry laboratories may yield foundational data for future analyses.

Propiedades

Número CAS |

122739-12-2 |

|---|---|

Fórmula molecular |

C24H30O5 |

Peso molecular |

398.5 g/mol |

Nombre IUPAC |

[(2R,3S)-2-methyl-7-(2-methylbut-3-en-2-yl)-2-(2-methylpropyl)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate |

InChI |

InChI=1S/C24H30O5/c1-8-23(5,6)18-10-16-9-17-11-21(27-15(4)25)24(7,13-14(2)3)29-20(17)12-19(16)28-22(18)26/h8-10,12,14,21H,1,11,13H2,2-7H3/t21-,24+/m0/s1 |

Clave InChI |

MAFRBYJWZZFXHI-XUZZJYLKSA-N |

SMILES |

CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

SMILES isomérico |

CC(C)C[C@@]1([C@H](CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

SMILES canónico |

CC(C)CC1(C(CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C)OC(=O)C)C |

Sinónimos |

shijiaocaolactone A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.